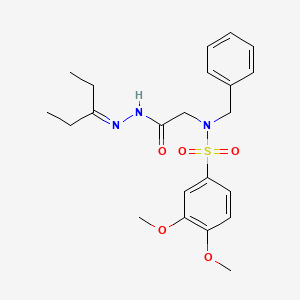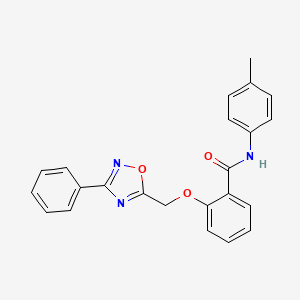
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as POB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. POB is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can reduce the severity of inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits good solubility in various solvents. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has some limitations. The compound is relatively unstable under acidic conditions and can undergo hydrolysis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has low aqueous solubility, which can limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide. One area of research is the development of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide derivatives with improved biological activities and solubility. Another area of research is the study of the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide and its derivatives. Finally, the potential applications of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in material science, such as organic electronics, are an exciting area of research that warrants further investigation.
Métodos De Síntesis
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can be synthesized using various methods, including the reaction of 3-phenyl-5-amino-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-5-hydroxy-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a dehydrating agent. These methods have been optimized to produce high yields of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide with high purity.
Aplicaciones Científicas De Investigación
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been studied for its potential applications in organic electronics, where it has been shown to exhibit good charge transport properties.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-23(27)19-9-5-6-10-20(19)28-15-21-25-22(26-29-21)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQIIUYNUXDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

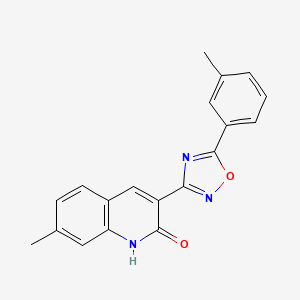
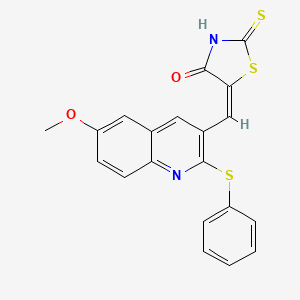
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)
![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705858.png)
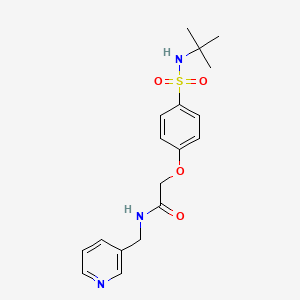
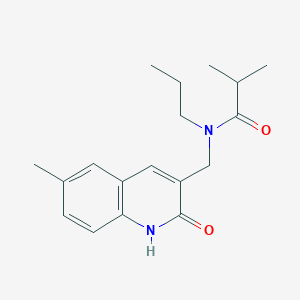
![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)
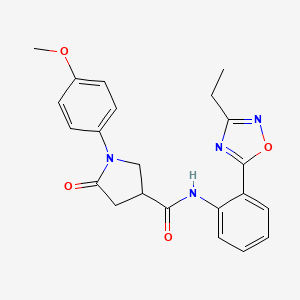
![(Z)-N'-(3,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7705901.png)
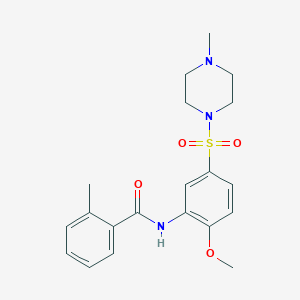
![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7705909.png)

